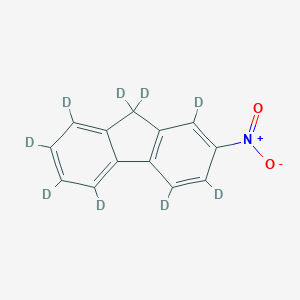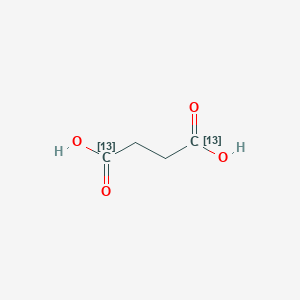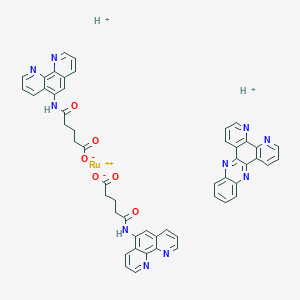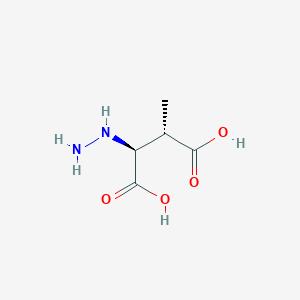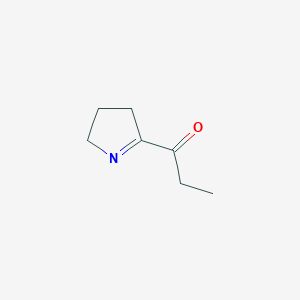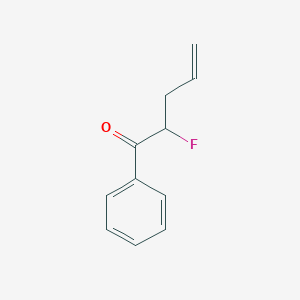
2-Fluoro-1-phenylpent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-phenylpent-4-en-1-one, also known as 2F-DCK, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used in scientific research for its potential use in treating depression and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of 2-Fluoro-1-phenylpent-4-en-1-one is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of mood, pain, and cognition. By blocking the NMDA receptor, 2-Fluoro-1-phenylpent-4-en-1-one may produce its antidepressant and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
2-Fluoro-1-phenylpent-4-en-1-one has been shown to produce dose-dependent effects on behavior, locomotion, and pain sensitivity in animal models. It has also been found to alter brain activity in areas involved in mood regulation and pain processing. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been shown to have a long half-life in the body, which may contribute to its prolonged effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Fluoro-1-phenylpent-4-en-1-one in lab experiments is its similarity to ketamine, which has been extensively studied for its potential therapeutic effects. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been found to have fewer side effects than ketamine, which may make it a safer alternative for clinical use. However, one limitation of using 2-Fluoro-1-phenylpent-4-en-1-one is its limited availability and high cost, which may make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions for research on 2-Fluoro-1-phenylpent-4-en-1-one. One area of interest is its potential use in treating depression and anxiety disorders, particularly in patients who do not respond to traditional antidepressant medications. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one may have potential as a treatment for chronic pain and addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic effects of 2-Fluoro-1-phenylpent-4-en-1-one.
Métodos De Síntesis
The synthesis of 2-Fluoro-1-phenylpent-4-en-1-one involves the reaction of cyclopentanone with phenylmagnesium bromide to form phenylpentanone. The resulting compound is then reacted with hydrofluoric acid to introduce the fluorine atom at the 2-position of the pentanone ring. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-Fluoro-1-phenylpent-4-en-1-one has been used in scientific research for its potential use in treating depression and anxiety disorders. It has been found to have similar effects to ketamine, which has been shown to have rapid antidepressant effects. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been studied for its potential use in treating chronic pain and addiction.
Propiedades
Número CAS |
157690-12-5 |
|---|---|
Nombre del producto |
2-Fluoro-1-phenylpent-4-en-1-one |
Fórmula molecular |
C11H11FO |
Peso molecular |
178.2 g/mol |
Nombre IUPAC |
2-fluoro-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2 |
Clave InChI |
OZJOUIAHKYJUNA-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)C1=CC=CC=C1)F |
SMILES canónico |
C=CCC(C(=O)C1=CC=CC=C1)F |
Sinónimos |
4-Penten-1-one, 2-fluoro-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



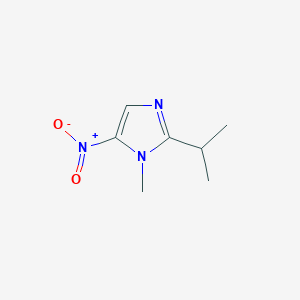

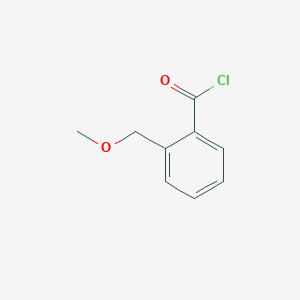
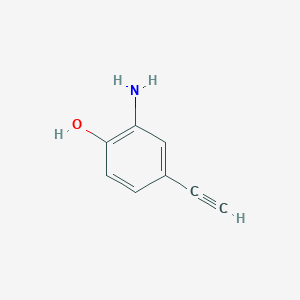
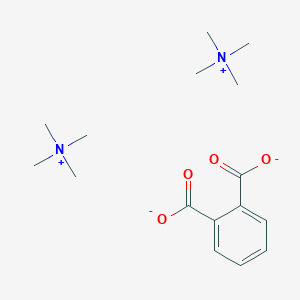

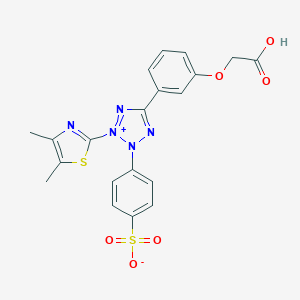
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
